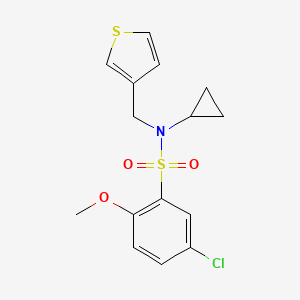

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one involves complex chemical processes aimed at enhancing their potential as cardiotonic agents. Sircar et al. (1985) explored the synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones, which are part of this compound's class. They discovered that introducing a methyl substituent significantly increased the compounds' potency, highlighting the importance of specific structural modifications in achieving desired biological effects (Sircar et al., 1985).

Applications De Recherche Scientifique

Chemical and Biological Properties of 4-Phosphorylated Imidazoles

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one falls within the category of imidazole derivatives, compounds known for their significant chemical and biological activities. A comprehensive review of the synthesis methods and chemical properties of 4-phosphorylated imidazoles, including 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, highlights their widespread applications in medicinal chemistry due to their diverse biological activities. These activities range from insectoacaricidal and antihypertensive effects to potential roles in neurodegeneration and other therapeutic areas (Abdurakhmanova et al., 2018).

Imidazole Derivatives in Medicinal Chemistry

The unique structure of imidazole derivatives, including 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, makes them vital in the synthesis of various biologically active substances. These compounds are integral to developing pharmacological preparations, adhering to "green chemistry" principles. Their application spans across medicinal chemistry, agriculture, and other fields, underscoring the relevance of directed synthesis in creating substances with specific, beneficial properties (Kaldybayeva et al., 2022).

Antimicrobial Activities of Imidazole

Imidazole and its derivatives demonstrate significant antimicrobial properties, making them essential in synthesizing antifungal drugs like ketoconazole and clotrimazole. Their application extends beyond pharmaceuticals to pesticides and insecticides, indicating their broad utility in combating microbial resistance and supporting the development of new imidazole-based compounds to address emerging microbial strains (American Journal of IT and Applied Sciences Research, 2022).

Imidazoles as Scaffolds for Antibacterial Activity

The imidazole ring structure is a key component in developing compounds with a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. The ongoing research into imidazoles aims to harness their potential as effective antibacterial agents, contributing to the creation of new, potent drug molecules with reduced side effects (Rani et al., 2013).

Mécanisme D'action

Target of Action

Imidazole is a five-membered heterocyclic moiety that is a core component of many natural products such as histidine, purine, and histamine . The derivatives of imidazole show different biological activities and are known to interact with a broad range of targets .

Mode of Action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antioxidant activity by scavenging harmful free radicals .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can also vary. Some imidazole derivatives have been found to have good oral bioavailability and favorable ADMET properties .

Result of Action

The molecular and cellular effects of imidazole derivatives can include inhibition of cell proliferation, antioxidant activity, and more .

Action Environment

The action of imidazole derivatives can be influenced by various environmental factors. For example, the adsorption of certain imidazole derivatives has been found to correlate positively with clay content, total organic carbon (TOC) content, and cation exchange capacity (CEC) .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one' involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,6-dimethylpyridine", "imidazole", "catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: React 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone.", "Step 2: Reduce the intermediate using a reducing agent such as sodium borohydride to yield the final product, 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one." ] } | |

Numéro CAS |

1210535-57-1 |

Nom du produit |

4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one |

Formule moléculaire |

C8H8N4O |

Poids moléculaire |

176.179 |

Nom IUPAC |

5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13) |

Clé InChI |

HMGTWWSRRNXXIS-UHFFFAOYSA-N |

SMILES |

CC1=NNC(=O)C(=C1)C2=NC=CN2 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)

![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)

![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)

![4-((6-((2-(butylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2490372.png)

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)

![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)